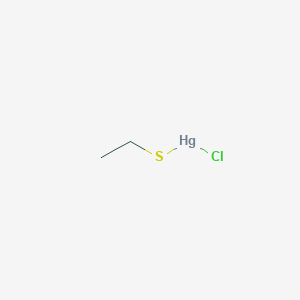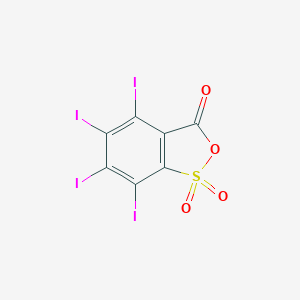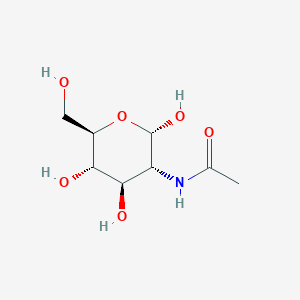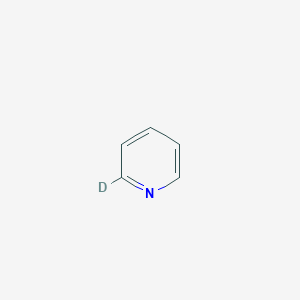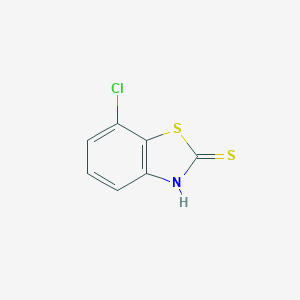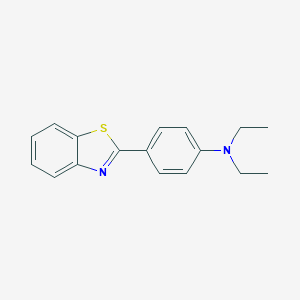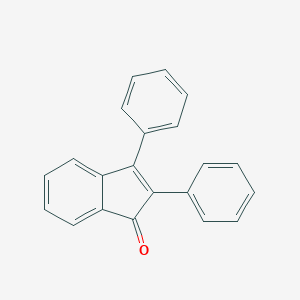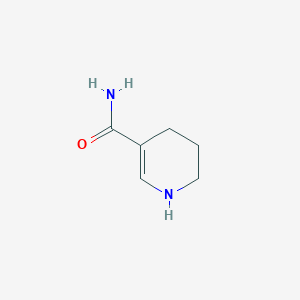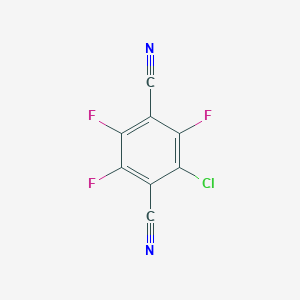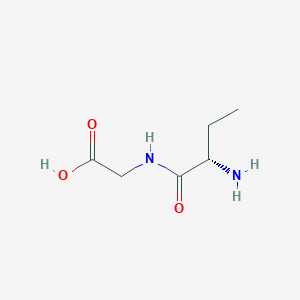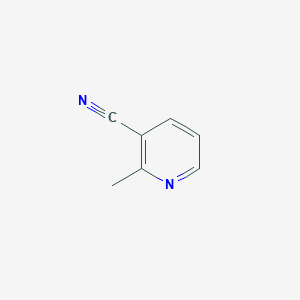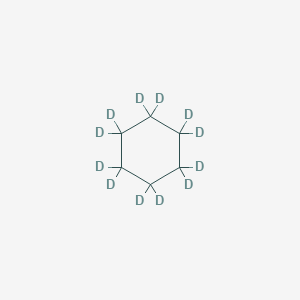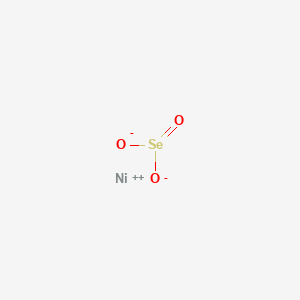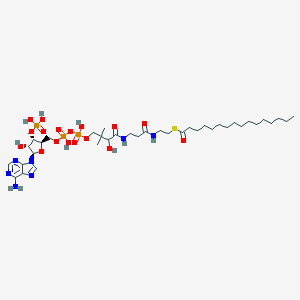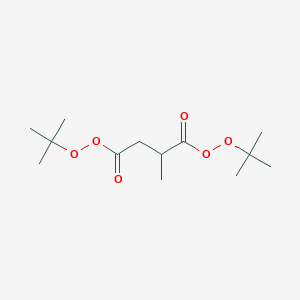
Di(tert-butyl) methyldiperoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tert-butyl) methyldiperoxysuccinate, also known as DTBMPDS, is a peroxide compound widely used in scientific research for its ability to generate free radicals. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
Di(tert-butyl) methyldiperoxysuccinate generates free radicals through its decomposition into tert-butyl methyl radicals and peroxysuccinic acid. The tert-butyl methyl radicals are highly reactive and can react with other molecules to form new free radicals. The peroxysuccinic acid can also generate free radicals through its decomposition. These free radicals can then react with cellular components, leading to oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Di(tert-butyl) methyldiperoxysuccinate-induced oxidative stress has been shown to have a variety of biochemical and physiological effects. These include DNA damage, lipid peroxidation, protein oxidation, and alterations in cellular signaling pathways. These effects can lead to cell death, but they can also activate cellular defense mechanisms, such as the antioxidant defense system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(tert-butyl) methyldiperoxysuccinate is a useful tool for studying the mechanisms of oxidative damage and the antioxidant defense system. Its ability to generate free radicals in a controlled manner makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, its explosive nature requires careful handling, and it can be difficult to control the concentration of free radicals generated.
Direcciones Futuras
There are many potential future directions for research involving Di(tert-butyl) methyldiperoxysuccinate. One area of interest is the role of oxidative stress in aging and age-related diseases. Di(tert-butyl) methyldiperoxysuccinate could be used to study the effects of oxidative stress on aging and age-related diseases, such as Alzheimer's disease. Another area of interest is the development of new antioxidants and other compounds that can protect against oxidative damage. Di(tert-butyl) methyldiperoxysuccinate could be used to test the efficacy of these compounds in protecting against oxidative damage. Finally, Di(tert-butyl) methyldiperoxysuccinate could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Métodos De Síntesis
Di(tert-butyl) methyldiperoxysuccinate is synthesized through a multistep process that involves the reaction of tert-butyl hydroperoxide with maleic anhydride to form tert-butyl peroxymaleate. This intermediate is then reacted with dimethyl sulfate to form Di(tert-butyl) methyldiperoxysuccinate. The synthesis of this compound requires careful handling due to its explosive nature.
Aplicaciones Científicas De Investigación
Di(tert-butyl) methyldiperoxysuccinate is widely used in scientific research as a source of free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues but also play an important role in many biological processes. Di(tert-butyl) methyldiperoxysuccinate is commonly used to induce oxidative stress in cells and tissues, which is useful in studying the mechanisms of oxidative damage and the antioxidant defense system.
Propiedades
Número CAS |
1931-61-9 |
|---|---|
Nombre del producto |
Di(tert-butyl) methyldiperoxysuccinate |
Fórmula molecular |
C13H24O6 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
ditert-butyl 2-methylbutanediperoxoate |
InChI |
InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3 |
Clave InChI |
VEOMCUUTIYXSLV-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
SMILES canónico |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Otros números CAS |
1931-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



